1-Cyclopentylpiperidin-4-amine dihydrochloride
Overview
Description
1-Cyclopentylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is commonly used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes a cyclopentyl group attached to a piperidine ring, and it is often utilized in various scientific studies .
Preparation Methods
The synthesis of 1-Cyclopentylpiperidin-4-amine dihydrochloride typically involves the following steps:
Cyclopentylation of Piperidine: The initial step involves the cyclopentylation of piperidine. This can be achieved through the reaction of piperidine with cyclopentyl bromide in the presence of a base such as sodium hydride.
Amination: The next step is the introduction of the amine group at the 4-position of the piperidine ring. This can be done using reagents like ammonia or primary amines under suitable conditions.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid. .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopentylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group. .
Scientific Research Applications
1-Cyclopentylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding. It helps in understanding the interactions between different biological molecules.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound primarily acts on neurotransmitter receptors, modulating their activity. This modulation can lead to changes in neurotransmitter release and uptake, affecting various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Comparison with Similar Compounds
1-Cyclopentylpiperidin-4-amine dihydrochloride can be compared with other similar compounds such as:
1-Cyclohexylpiperidin-4-amine: This compound has a cyclohexyl group instead of a cyclopentyl group, leading to differences in its chemical properties and biological activity.
1-Cyclopropylpiperidin-4-amine: The presence of a cyclopropyl group makes this compound more rigid, affecting its interaction with biological targets.
1-Cyclobutylpiperidin-4-amine: The cyclobutyl group introduces different steric and electronic effects, influencing the compound’s reactivity and biological effects
This compound stands out due to its unique cyclopentyl group, which provides a balance between rigidity and flexibility, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-cyclopentylpiperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTMXMJYBXYQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656403 | |
Record name | 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952201-42-2 | |
Record name | 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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